8-Hydroxy Debrisoquin

CYP2D6 phenotyping poor metaboliser detection urinary metabolite profiling

8-Hydroxy Debrisoquin is a critical CYP2D6 metabolite reference for pharmacogenetic phenotyping. Unlike 4-hydroxydebrisoquin, it provides a binary readout-undetectable in poor metabolizers-ensuring unambiguous classification. As a certified impurity standard, it supports ICH Q3A/B compliance in debrisoquine API quality control. • Binary diagnostic marker for CYP2D6 poor metabolizer phenotype • ≥95% purity impurity reference standard for LC-MS/MS assays • Stable isotope-labeled (¹³C,¹⁵N₂) SIL internal standard available for bioanalysis

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 46286-45-7
Cat. No. B021751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy Debrisoquin
CAS46286-45-7
Synonyms3,4-Dihydro-8-hydroxy-2(1H)-Isoquinolinecarboximidamide; 
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1C=CC=C2O)C(=N)N
InChIInChI=1S/C10H13N3O/c11-10(12)13-5-4-7-2-1-3-9(14)8(7)6-13/h1-3,14H,4-6H2,(H3,11,12)
InChIKeyGNHPFQJFGPVJNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxy Debrisoquin Product Profile


8‑Hydroxy Debrisoquin (8‑OH‑DEB, CAS 46286‑45‑7) is a phenolic metabolite of the adrenergic neuron‑blocking agent debrisoquin, a prototypic probe substrate for human cytochrome P450 2D6 (CYP2D6) [1]. Its molecular formula is C₁₀H₁₃N₃O (MW 191.23 g/mol) [2]. The compound is also catalogued as an impurity reference standard (Debrisoquine 8‑Hydroxy Impurity) for debrisoquin active pharmaceutical ingredient .

8-Hydroxy Debrisoquin vs. Generic CYP2D6 Metabolite Standards


Debrisoquine undergoes CYP2D6‑catalysed hydroxylation at multiple positions, producing a characteristic regioselectivity hierarchy: 4‑HD > 7‑HD > 6‑HD > 8‑HD > 5‑HD [1]. Each positional isomer differs in abundance, enzymatic dependence, and detectability in biological matrices. Critically, 8‑hydroxydebrisoquine becomes **undetectable** in the urine of CYP2D6 poor metabolisers, whereas 4‑hydroxydebrisoquine remains quantifiable at low levels [2]. Consequently, simply substituting 8‑hydroxydebrisoquine with the more abundant 4‑hydroxy isomer can lead to false‑negative phenotype assignments and compromise quantitative accuracy in impurity profiling of debrisoquine API .

8-Hydroxy Debrisoquin Comparative Data


CYP2D6 Poor Metaboliser Detection: 8-Hydroxy vs. 4-Hydroxydebrisoquine

In a direct head‑to‑head comparison using a validated GC‑MS method, poor metabolisers (PMs) of debrisoquine excreted small but detectable amounts of 4‑hydroxydebrisoquine, while **no 8‑hydroxydebrisoquine was detected** in any PM urine sample [1]. This absolute absence contrasts with extensive metabolisers (EMs), who excreted 8‑hydroxydebrisoquine at 0–1.3% of the administered dose [2]. The complete lack of 8‑hydroxydebrisoquine in PMs provides a binary, unambiguous phenotypic marker that eliminates the interpretive ambiguity caused by residual 4‑hydroxy metabolite levels.

CYP2D6 phenotyping poor metaboliser detection urinary metabolite profiling

CYP2D6 Regioselectivity: 8-Hydroxydebrisoquine vs. Other Isomers

Human liver microsomes and recombinant CYP2D6 yeast microsomes both hydroxylate debrisoquine at five positions with a consistent regioselectivity rank order: **4‑HD > 7‑HD > 6‑HD > 8‑HD > 5‑HD** [1]. The four phenolic metabolites (5‑, 6‑, 7‑, and 8‑HD) collectively accounted for >60% of total identified products, with 8‑HD representing a distinct minor fraction [1]. This reproducible rank order allows laboratories to use 8‑hydroxydebrisoquine as a diagnostic marker for confirming CYP2D6‑specific aromatic hydroxylation, distinguishing it from oxidation mediated by other P450 isoforms that may preferentially produce different regioisomers.

CYP2D6 active site modelling regioselective hydroxylation in vitro metabolism

Cross-Population Validation: 8-Hydroxydebrisoquine as CYP2D6 Marker

In a comparative population study, aromatic hydroxylation producing 5‑, 6‑, 7‑, and 8‑hydroxydebrisoquine paralleled the polymorphic alicyclic 4‑hydroxylation in both Ghanaian and British Caucasian populations [1]. The observation that 8‑hydroxydebrisoquine formation is controlled by the same CYP2D6 gene locus across ethnically distinct groups validates its use as a universal phenotype marker. This cross‑population consistency is not necessarily shared by alternative CYP2D6 probe substrates (e.g., sparteine, dextromethorphan), whose metabolite profiles may be influenced by population‑specific allelic variants [2].

population pharmacogenetics CYP2D6 polymorphism inter‑ethnic phenotype comparison

Stable Isotope-Labeled 8-Hydroxy Debrisoquin vs. Unlabeled Standards

8‑Hydroxy Debrisoquin‑¹³C,¹⁵N₂ (MW 194.21) is commercially available as a stable isotope‑labelled (SIL) internal standard . In contrast, SIL analogues of the 5‑, 6‑, and 7‑hydroxy positional isomers are not listed by major reference‑standard suppliers. The exclusive availability of the 8‑hydroxy SIL standard enables accurate matrix‑effect compensation in LC‑MS/MS assays, a critical advantage for laboratories quantifying debrisoquine metabolites in complex biological matrices. Use of an unlabelled or structurally dissimilar internal standard would compromise assay precision and accuracy.

LC‑MS/MS quantification stable isotope dilution bioanalytical method validation

8-Hydroxy Debrisoquin: Key Applications


Definitive CYP2D6 Poor Metaboliser Phenotyping

When a clinical pharmacology study requires unambiguous classification of poor metabolisers, 8‑hydroxydebrisoquine provides a binary readout: its complete absence in urine is diagnostic for the PM phenotype, whereas 4‑hydroxydebrisoquine may still be detectable at low levels [1]. This scenario is particularly valuable in patient populations with renal impairment, where altered excretion of 4‑hydroxydebrisoquine can confound metabolic ratio calculations [2].

Debrisoquine API Impurity Control

As a certified impurity reference standard (Debrisoquine 8‑Hydroxy Impurity, ≥95% purity), 8‑hydroxydebrisoquin enables quality‑control laboratories to identify and quantify a process‑specific impurity that is distinct from the pharmacologically active major metabolite 4‑hydroxydebrisoquine . This supports compliance with ICH Q3A/B impurity thresholds in debrisoquine drug substance.

CYP2D6 Active-Site Modelling and Regioselectivity Verification

The reproducible rank order of debrisoquine hydroxylation (4‑HD > 7‑HD > 6‑HD > 8‑HD > 5‑HD) makes 8‑hydroxydebrisoquine an essential reference compound for laboratories developing or validating pharmacophore and homology models of the CYP2D6 active site [3]. Its characteristic position in the regioselectivity hierarchy allows researchers to confirm that their in vitro system faithfully recapitulates CYP2D6‑mediated aromatic hydroxylation.

LC-MS/MS Method Development with Stable Isotope Dilution

The commercial availability of 8‑Hydroxy Debrisoquin‑¹³C,¹⁵N₂ as a SIL internal standard uniquely positions this metabolite for quantitative bioanalytical method development . Laboratories developing regulatory‑grade LC‑MS/MS assays for debrisoquine metabolite panels can achieve superior precision and matrix‑effect correction by pairing the 8‑hydroxy analyte with its co‑eluting isotopic analogue.

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